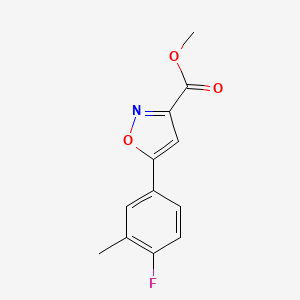
Methyl 5-(4-Fluoro-3-methylphenyl)isoxazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(4-Fluoro-3-methylphenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, making it a fluorinated derivative of isoxazole. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for drug design and development .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(4-Fluoro-3-methylphenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoro-3-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization using acetic anhydride to yield the isoxazole ring. The final step involves esterification with methanol in the presence of an acid catalyst to form the methyl ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
化学反应分析
Types of Reactions: Methyl 5-(4-Fluoro-3-methylphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted isoxazole derivatives.
科学研究应用
Methyl 5-(4-Fluoro-3-methylphenyl)isoxazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacophores.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of Methyl 5-(4-Fluoro-3-methylphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. The exact molecular pathways depend on the specific biological context and target .
相似化合物的比较
- Methyl 5-(4-Fluorophenyl)isoxazole-3-carboxylate
- Methyl 5-(4-Methylphenyl)isoxazole-3-carboxylate
- Methyl 5-(4-Methoxyphenyl)isoxazole-3-carboxylate
Comparison: Methyl 5-(4-Fluoro-3-methylphenyl)isoxazole-3-carboxylate is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination can enhance its biological activity and selectivity compared to other similar compounds. The fluorine atom can increase metabolic stability, while the methyl group can influence the compound’s binding affinity to specific targets .
属性
分子式 |
C12H10FNO3 |
|---|---|
分子量 |
235.21 g/mol |
IUPAC 名称 |
methyl 5-(4-fluoro-3-methylphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H10FNO3/c1-7-5-8(3-4-9(7)13)11-6-10(14-17-11)12(15)16-2/h3-6H,1-2H3 |
InChI 键 |
BXIVDUDGSXHOBE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C2=CC(=NO2)C(=O)OC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 1-Methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl]cyclohexanecarboxylate](/img/structure/B13700445.png)
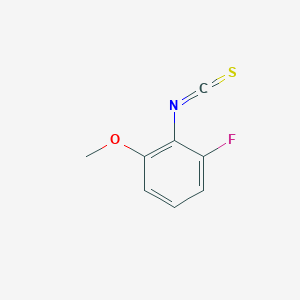
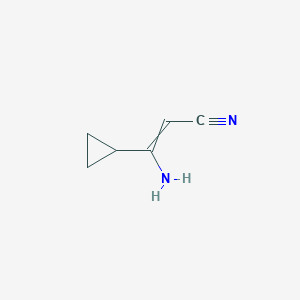
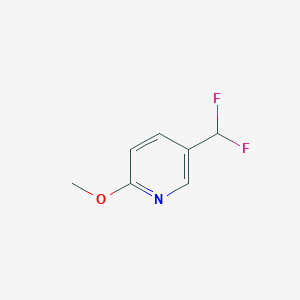
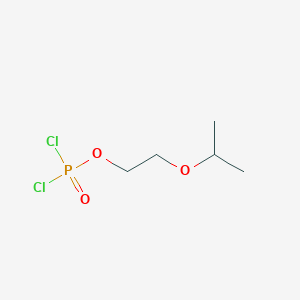
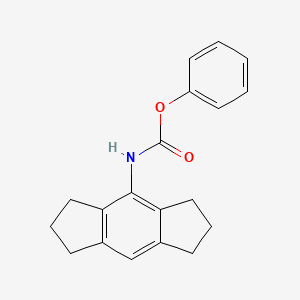





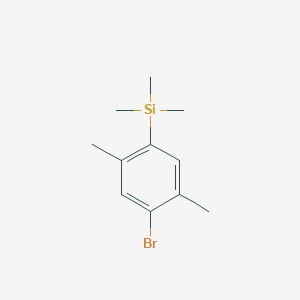
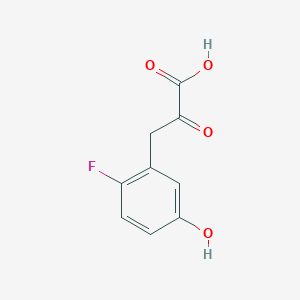
![(E)-4-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyrimidine](/img/structure/B13700535.png)
